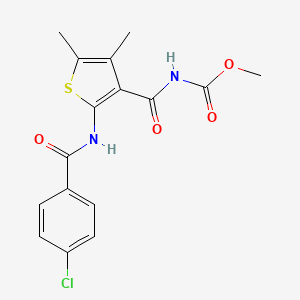

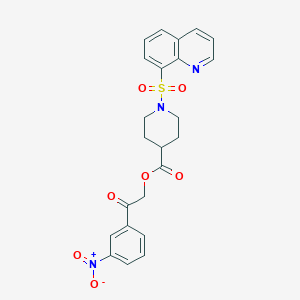

![molecular formula C11H14N2S B2461840 2-((isopropylthio)methyl)-1H-benzo[d]imidazole CAS No. 380187-64-4](/img/structure/B2461840.png)

2-((isopropylthio)methyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles. They are key components in many functional molecules used in a variety of applications . Imidazole is a five-membered aromatic heterocycle, while benzimidazole is a six-membered bicyclic heteroaromatic compound where a benzene ring is fused to the 4- and 5-positions of an imidazole ring .

Synthesis Analysis

Imidazole synthesis has seen significant advances recently. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .

Molecular Structure Analysis

The crystal structure of 2-methylimidazole has been determined using X-ray diffraction . The molecule of 2-methylimidazole is approximately planar .

Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated . The overall rate constant for reactions between imidazole with OH radicals at P = 1 bar and T = 297 K was 1.22 × 10 −12 cm 3 molecule −1 s −1 .

Physical and Chemical Properties Analysis

New structurally flexible 1-methyl- and 1,2-dimethyl-imidazolium phosphate ionic liquids bearing oligoethers have been synthesized and thoroughly characterized. These novel ionic liquids revealed high thermal stabilities, low glass transitions, high conductivity, and wide electrochemical stability windows up to 6 V .

Mechanism of Action

Target of Action

Imidazole derivatives have been found to interact with a variety of therapeutic targets . For instance, imidazole has been shown to interact with proteins such as Monomeric sarcosine oxidase, Nitric oxide synthase, inducible, and Adenylate kinase 2, mitochondrial . These proteins play crucial roles in various biological processes, including metabolism and signal transduction .

Mode of Action

Imidazole derivatives have been shown to exhibit a broad spectrum of bioactivities due to their special structural features and electron-rich environment . For instance, some imidazole derivatives have been found to restrict the growth of Toxoplasma gondii . Furthermore, the formation of an imidazolyl radical has been observed in some imidazole-based compounds, suggesting that the imidazole group can function as an electron relay .

Biochemical Pathways

For example, imidazole propionate has been found to impair insulin signaling through the mTORC1 pathway . Additionally, imidazole and benzimidazole rings are present in key biological building blocks and are involved in various biological activities .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can vary widely depending on their structure and the presence of functional groups . For instance, the lipophilicity of imidazole and imidazolium salts, which can be tuned through the introduction of different hydrophobic substituents, has been found to significantly influence their antibacterial activity .

Result of Action

For instance, some imidazole derivatives have been found to exhibit antiparasitic activity . Additionally, imidazole derivatives have been associated with the inhibition of adrenal steroid synthesis .

Action Environment

The action of imidazole derivatives can be influenced by various factors, including ph and the presence of other substances . For instance, the reaction sequence of some imidazole-based compounds has been found to depend strongly on the possibility for deprotonation of the imidazole function in a proton-coupled electron transfer process .

Safety and Hazards

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name |

2-(propan-2-ylsulfanylmethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8(2)14-7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTSQMIZVOXTDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

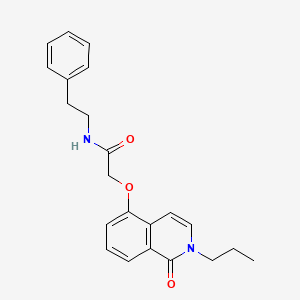

![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2461757.png)

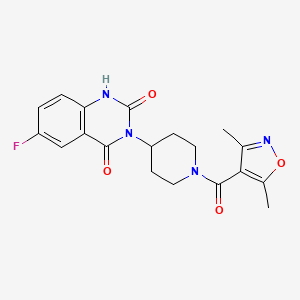

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2461771.png)

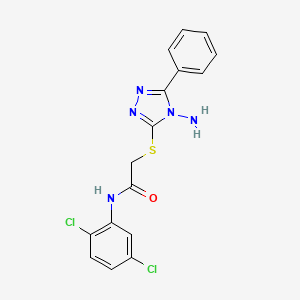

![(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2461775.png)

![2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid](/img/structure/B2461779.png)